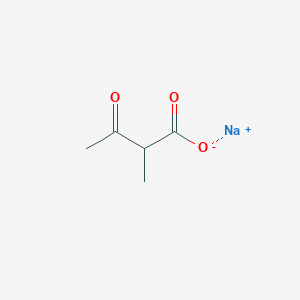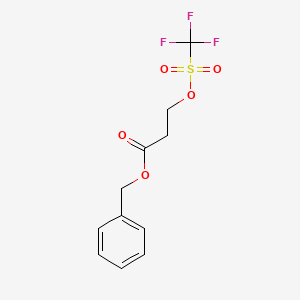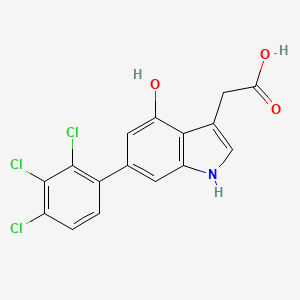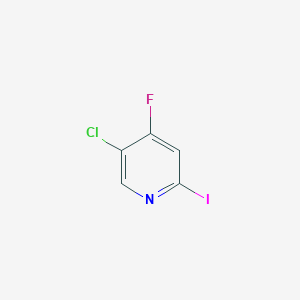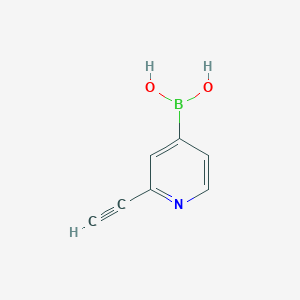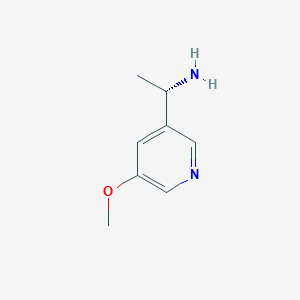
(S)-1-(5-methoxypyridin-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(5-methoxypyridin-3-yl)ethan-1-amine is a chiral compound with a pyridine ring substituted with a methoxy group at the 5-position and an ethanamine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-methoxypyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 5-methoxypyridine.
Substitution Reaction: The 5-methoxypyridine undergoes a substitution reaction with an appropriate chiral amine to introduce the ethanamine group.
Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the desired (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the compound.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-methoxypyridin-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include:
N-oxides: From oxidation reactions.
Amine Derivatives: From reduction reactions.
Substituted Pyridines: From substitution reactions.
Scientific Research Applications
(S)-1-(5-methoxypyridin-3-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(5-methoxypyridin-3-yl)ethan-1-amine involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, leading to its observed biological activity.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-methoxypyridin-3-yl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(5-methoxypyridin-3-yl)ethan-1-amine: The racemic mixture of the compound.
1-(5-methoxypyridin-3-yl)propan-1-amine: A structurally similar compound with a different alkyl chain length.
Uniqueness
(S)-1-(5-methoxypyridin-3-yl)ethan-1-amine is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomer and racemic mixture.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(1S)-1-(5-methoxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H12N2O/c1-6(9)7-3-8(11-2)5-10-4-7/h3-6H,9H2,1-2H3/t6-/m0/s1 |
InChI Key |
QOYFXTOTRSOBBT-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CN=C1)OC)N |
Canonical SMILES |
CC(C1=CC(=CN=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


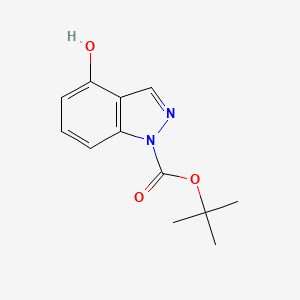
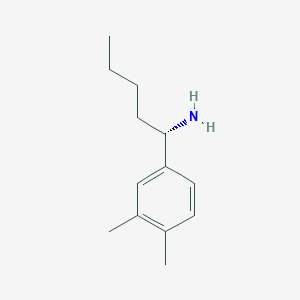
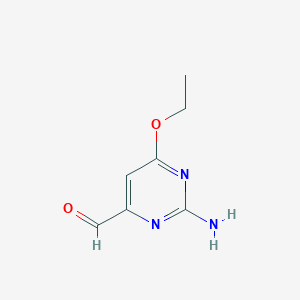
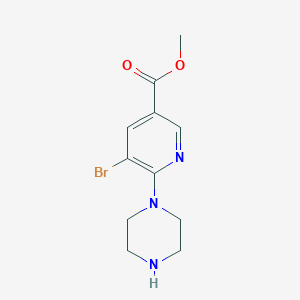
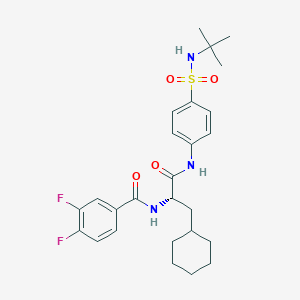
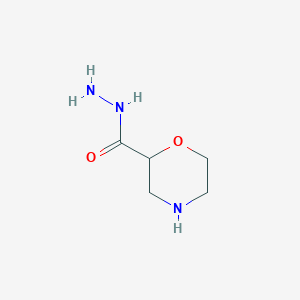
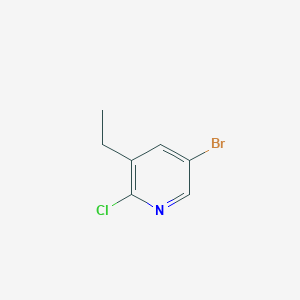
![Imidazo[1,5-A]pyrazine-8(7H)-thione](/img/structure/B13117327.png)
